
N-(2-aminoethyl)isoquinoline-5-sulfonamide
chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N-(2-aminoethyl)isoquinoline-5-

sulfonamide

Cat. No.: B017544 Get Quote

N-(2-aminoethyl)isoquinoline-5-sulfonamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as H-9, is a synthetic

chemical compound belonging to the isoquinoline sulfonamide family. It is recognized primarily

as a cell-permeable, competitive inhibitor of several serine/threonine protein kinases. By

targeting the highly conserved ATP-binding site of these enzymes, H-9 serves as a valuable

molecular probe for elucidating cellular signaling pathways and as a foundational structure for

the development of more selective kinase inhibitors. Its notable biological activities include

potent vasodilation, making it a subject of interest in cardiovascular research. This document

provides a comprehensive overview of its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties
H-9 is characterized by an isoquinoline ring system linked to a sulfonamide group, which in turn

is connected to an aminoethyl side chain. This structure is crucial for its interaction with the

ATP-binding pocket of protein kinases.
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Table 1: Chemical Identifiers for N-(2-aminoethyl)isoquinoline-5-sulfonamide

Identifier Value

IUPAC Name
N-(2-aminoethyl)isoquinoline-5-
sulfonamide

Common Synonyms H-9, AEIQS, Protein kinase C inhibitor H-9

CAS Number 84468-17-7

Molecular Formula C₁₁H₁₃N₃O₂S

Molecular Weight 251.31 g/mol

Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN

| InChI Key | DCVZSHVZGVWQKV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide

Property Value Source

XLogP3 0.1 PubChem

Hydrogen Bond Donors 2 PubChem

Hydrogen Bond Acceptors 4 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 251.07284784 Da PubChem

Topological Polar Surface Area 93.5 Å² PubChem

| Heavy Atom Count | 17 | PubChem |

Mechanism of Action and Signaling Pathways
The primary mechanism of action for H-9 is the competitive inhibition of protein kinases with

respect to ATP.[1] The isoquinoline ring moiety occupies the adenine-binding region of the

kinase's active site, while the sulfonamide group forms critical interactions within the pocket.[2]
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This prevents the transfer of the γ-phosphate from ATP to serine or threonine residues on

substrate proteins, thereby blocking downstream signaling events.

H-9 exhibits broad-spectrum activity but shows a degree of selectivity for cyclic nucleotide-

dependent protein kinases, such as Protein Kinase G (PKG) and Protein Kinase A (PKA), over

Protein Kinase C (PKC) and other kinases.[1][3][4]

Role in Vasodilation: The cGMP/PKG Signaling Pathway
The vasodilatory effect of H-9 is directly linked to its potent inhibition of PKG. In vascular

smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce

cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which phosphorylates

several downstream targets that collectively lead to a decrease in intracellular calcium

concentration and dephosphorylation of the myosin light chain, resulting in muscle relaxation

and vasodilation. By inhibiting PKG, H-9 can modulate this pathway, making it a tool for

studying smooth muscle physiology.
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Diagram 1: H-9 inhibits PKG in the vasodilation signaling cascade.
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Biological and Pharmacological Activity
H-9 has been characterized as an inhibitor of a range of protein kinases. Its inhibitory constants

(Ki) demonstrate its potency and selectivity profile.

Table 3: Inhibitory Activity of H-9 Against Various Protein Kinases

Target Kinase Ki (µM) Activity Reference

cGMP-dependent

Protein Kinase

(PKG)

0.87 - 0.9 Potent Inhibition [1][3][4]

cAMP-dependent

Protein Kinase (PKA)
1.9 Potent Inhibition [1][3][4]

Protein Kinase C

(PKC)
18 Moderate Inhibition [1][3][4]

Ca²⁺/Calmodulin-

dependent Kinase II

(CaMK II)

60 Weak Inhibition [3]

Casein Kinase I 110 Weak Inhibition [3]

| Casein Kinase II | >300 | Negligible Inhibition |[3] |

Experimental Protocols
Representative Synthesis Protocol
N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9) can be synthesized from 5-

isoquinolinesulfonic acid. The general procedure involves the conversion of the sulfonic acid to

the more reactive sulfonyl chloride, followed by coupling with a diamine.

Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride.

To a flask containing 5-isoquinolinesulfonic acid, add an excess of a chlorinating agent

(e.g., thionyl chloride or chlorosulfonic acid) slowly at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-

70°C) for 2-4 hours until the reaction is complete, as monitored by TLC.

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating

agent.

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude 5-isoquinolinesulfonyl chloride,

which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9).

Dissolve the crude 5-isoquinolinesulfonyl chloride in an anhydrous aprotic solvent such as

dichloromethane or acetonitrile.

In a separate flask, dissolve an excess (e.g., 3-5 equivalents) of ethylenediamine in the

same solvent.

Slowly add the sulfonyl chloride solution to the ethylenediamine solution at 0°C with

constant stirring.

Allow the reaction to proceed at room temperature for 12-24 hours.

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate

solution to remove excess amine and hydrochloride salts.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to obtain pure N-(2-
aminoethyl)isoquinoline-5-sulfonamide.

In Vitro Kinase Inhibition Assay (General Workflow)
Determining the inhibitory potency (IC₅₀ or Ki) of H-9 against a specific kinase is fundamental.

This is typically achieved using a radiometric or fluorescence-based in vitro assay.
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General Workflow for In Vitro Kinase Inhibition Assay
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Diagram 2: Standard workflow for determining kinase inhibitor potency.
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In Vivo Vasodilatory Activity Protocol
The vasodilatory action of H-9 can be assessed in vivo by measuring changes in arterial blood

flow.

Animal Model: The experiment is typically conducted in anesthetized dogs.

Surgical Preparation: The femoral and/or vertebral arteries are surgically exposed to allow

for local drug administration and blood flow measurement. An electromagnetic flow probe is

placed around the artery to continuously monitor blood flow.

Drug Administration: H-9, dissolved in a suitable vehicle (e.g., saline), is administered as a

local intra-arterial injection. A range of doses is used to establish a dose-response

relationship.

Data Acquisition: Arterial blood flow is recorded continuously before, during, and after drug

injection. The peak increase in blood flow following injection is measured.

Data Analysis: The vasodilatory activity is quantified by calculating the dose required to

produce a standard effect (e.g., a 100% increase in blood flow) and is often compared to a

known vasodilator like diltiazem or trapidil to determine its relative potency.[3]

Conclusion
N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9) is a foundational protein kinase inhibitor

with well-characterized effects on cyclic nucleotide-dependent kinases and a demonstrated

vasodilatory action. Its relatively straightforward synthesis and known kinase selectivity profile

make it an indispensable tool for probing signaling pathways. For drug development

professionals, H-9 represents a classic scaffold from which more potent and selective inhibitors

can be designed to target specific kinases implicated in a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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